molecular formula C5H2F4N2 B1402112 2-Fluoro-3-trifluoromethyl-pyrazine CAS No. 1206524-60-8

2-Fluoro-3-trifluoromethyl-pyrazine

Cat. No.: B1402112
CAS No.: 1206524-60-8
M. Wt: 166.08 g/mol
InChI Key: RUIDOFURNVRTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-trifluoromethyl-pyrazine is a fluorinated heterocyclic compound belonging to the pyrazine family Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4

Future Directions

Trifluoromethylpyridines, including “2-Fluoro-3-trifluoromethyl-pyrazine”, are expected to find many novel applications in the future . They are already used in the agrochemical and pharmaceutical industries, and their use is likely to expand as more is learned about their properties and potential applications .

Mechanism of Action

Target of Action

It’s worth noting that trifluoromethyl-pyrazine derivatives have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the suzuki–miyaura (sm) coupling reaction is a key process in the synthesis of various organoboron reagents . These reagents have properties that have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It’s known that trifluoromethyl-pyrazine derivatives have shown promising results in anti-cancer studies .

Action Environment

It’s known that the success of the suzuki–miyaura (sm) coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-trifluoromethyl-pyrazine plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially altering their conformation and activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to altered cell proliferation and differentiation . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. In terms of cellular metabolism, this compound can alter metabolic fluxes by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to biomolecules through hydrogen bonding, van der Waals forces, and hydrophobic interactions. For instance, this compound can inhibit enzymes by forming stable complexes with their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can activate or inhibit signaling pathways by binding to receptors or other signaling proteins, leading to downstream effects on cellular processes. Changes in gene expression can occur through the compound’s interaction with transcription factors, which can either enhance or repress the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological and toxicological responses . For example, low doses of this compound may modulate specific signaling pathways without causing overt toxicity, whereas high doses can result in enzyme inhibition, metabolic disturbances, and organ toxicity. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation and elimination. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity or be further processed for excretion . These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile. Additionally, this compound can impact metabolic fluxes by inhibiting or activating key enzymes, resulting in changes in metabolite levels and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-trifluoromethyl-pyrazine typically involves the cyclization of 2-fluoro-3-ketoesters with 1,3-NCN-bisnucleophiles . This method is widely used due to its efficiency and high yield. Another common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions due to their scalability and mild reaction conditions. The use of environmentally benign organoboron reagents further enhances the sustainability of this method .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-trifluoromethyl-pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.

Major Products: The major products formed from these reactions include pyrazine N-oxides, reduced pyrazine derivatives, and various substituted pyrazines depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Fluoro-4-trifluoromethyl-pyrazine
  • 3-Fluoro-2-trifluoromethyl-pyrazine
  • 2,3-Difluoro-5-trifluoromethyl-pyrazine

Comparison: Compared to similar compounds, 2-Fluoro-3-trifluoromethyl-pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine and trifluoromethyl groups influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIDOFURNVRTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856565
Record name 2-Fluoro-3-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-60-8
Record name 2-Fluoro-3-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-trifluoromethyl-pyrazine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-trifluoromethyl-pyrazine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-trifluoromethyl-pyrazine
Reactant of Route 4
2-Fluoro-3-trifluoromethyl-pyrazine
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-trifluoromethyl-pyrazine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-trifluoromethyl-pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.